

# What are the chemical properties of BOC-L-phenylalanine-d8?

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## Compound of Interest

Compound Name: BOC-L-phenylalanine-d8

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## In-Depth Technical Guide to BOC-L-phenylalanine-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and analytical methodologies related to **BOC-L-phenylalanine-d8**. This deuterated derivative of BOC-L-phenylalanine serves as a critical internal standard for mass spectrometry-based quantitative analysis, ensuring accuracy and precision in complex biological matrices.

## Core Chemical Properties

**BOC-L-phenylalanine-d8** is a stable isotope-labeled version of BOC-L-phenylalanine, where eight hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a compound that is chemically identical to its non-labeled counterpart but possesses a distinct, higher molecular weight. This key difference allows for its use as an internal standard in mass spectrometry, as it can be distinguished from the endogenous analyte.<sup>[1]</sup>

## Physicochemical Data

While specific experimental data for the deuterated form is not always available in literature, the physical properties are expected to be very similar to the non-deuterated BOC-L-

phenylalanine. The primary difference lies in the molecular weight due to the presence of deuterium.

Property	Value	Reference
Chemical Formula	C <sub>14</sub> H <sub>11</sub> D <sub>8</sub> NO <sub>4</sub>	[1]
Molecular Weight	273.35 g/mol	N/A
Appearance	White crystalline powder	[2]
Melting Point	85-88 °C (for non-deuterated)	[3]
Solubility	Soluble in ethanol, methanol, dichloromethane, dimethylformamide, and N-methyl-2-pyrrolidone.	[4]
Optical Rotation	[α] <sub>20/D</sub> +24 to +26° (c=2 in ethanol, for non-deuterated)	

Note: Properties such as melting point and optical rotation are for the non-deuterated form (BOC-L-phenylalanine) and are provided as a close approximation.

## Application in Quantitative Analysis

The primary application of **BOC-L-phenylalanine-d8** is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based methods for the precise quantification of L-phenylalanine in various biological samples, such as plasma and serum.[5][6] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it effectively corrects for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby enhancing the accuracy and reproducibility of the results.

## Experimental Protocol: Quantification of L-phenylalanine in Human Plasma

The following is a representative experimental protocol for the quantification of L-phenylalanine in human plasma using **BOC-L-phenylalanine-d8** as an internal standard, based on

established methodologies for amino acid analysis.[7][8][9]

## Sample Preparation

- **Thaw Plasma Samples:** Human plasma samples are thawed at room temperature.
- **Protein Precipitation:** To a 100  $\mu\text{L}$  aliquot of plasma, add 400  $\mu\text{L}$  of a protein precipitation solution (e.g., methanol or acetonitrile) containing the internal standard, **BOC-L-phenylalanine-d8**, at a known concentration.
- **Vortex and Centrifuge:** Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- **Supernatant Collection:** Carefully collect the supernatant, which contains the analyte (L-phenylalanine) and the internal standard (**BOC-L-phenylalanine-d8**).
- **Evaporation and Reconstitution:** Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

## LC-MS/MS Analysis

- **Liquid Chromatography (LC):**
  - **Column:** A C18 reversed-phase column is typically used for the separation of amino acids.
  - **Mobile Phase:** A gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
  - **Flow Rate:** A typical flow rate is 0.4 mL/min.
  - **Injection Volume:** 10  $\mu\text{L}$  of the reconstituted sample is injected.
- **Mass Spectrometry (MS/MS):**
  - **Ionization Mode:** Electrospray ionization (ESI) in positive ion mode is commonly used.

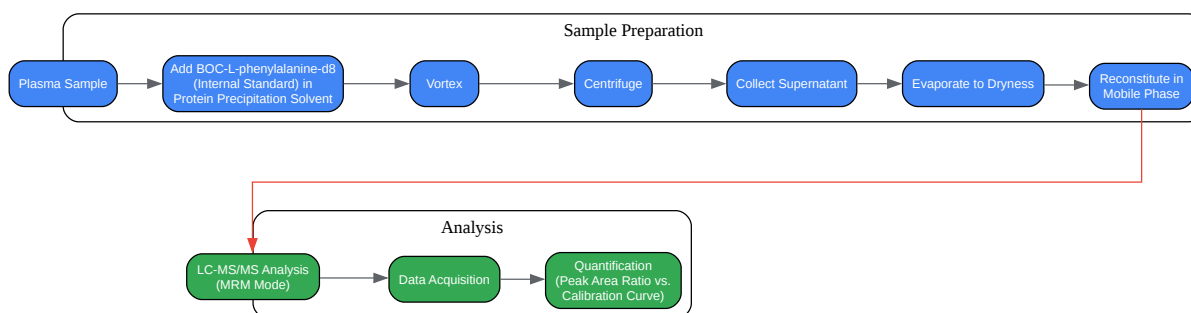
- Detection: Multiple Reaction Monitoring (MRM) is employed for the selective and sensitive detection of L-phenylalanine and **BOC-L-phenylalanine-d8**.
  - MRM Transition for L-phenylalanine: The precursor ion (Q1) would be the m/z of protonated L-phenylalanine, and the product ion (Q3) would be a characteristic fragment ion.
  - MRM Transition for **BOC-L-phenylalanine-d8**: The precursor ion (Q1) would be the m/z of the protonated deuterated standard, and the product ion (Q3) would be a corresponding characteristic fragment ion.

## Data Analysis

- Quantification: The concentration of L-phenylalanine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed using known concentrations of L-phenylalanine standards.

## Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of L-phenylalanine using **BOC-L-phenylalanine-d8** as an internal standard.



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